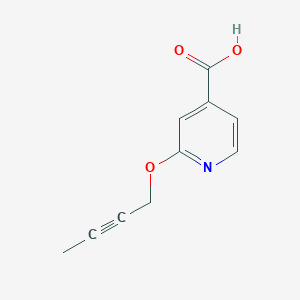

2-(But-2-ynyloxy)isonicotinic acid

Description

Contextual Significance of Isonicotinic Acid Derivatives in Chemical Sciences

Isonicotinic acid, a pyridine-4-carboxylic acid, serves as a fundamental scaffold for a multitude of compounds with significant biological activities. Its derivatives are integral to the development of pharmaceuticals, with well-known examples including the anti-tubercular drug isoniazid (B1672263). iitk.ac.in The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, imparts unique electronic properties and hydrogen bonding capabilities to these molecules. google.com This often translates into favorable interactions with biological targets such as enzymes and receptors. alfa-chemistry.comwikipedia.org

The derivatization of isonicotinic acid allows for the fine-tuning of its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for drug efficacy. wikipedia.org Researchers have extensively explored modifications at various positions of the pyridine ring and the carboxylic acid group, leading to a diverse library of compounds with activities spanning antimicrobial, anti-inflammatory, and anticancer domains. wikipedia.org

Architectural Features and Potential Research Interest of the But-2-ynyloxy Moiety in Pyridine Scaffolds

The introduction of a but-2-ynyloxy group at the 2-position of the isonicotinic acid scaffold presents several intriguing architectural features that warrant research interest. The ether linkage introduces a degree of conformational flexibility, while the but-2-ynyl group, an internal alkyne, offers a rigid, linear element. wikipedia.org This combination of flexibility and rigidity can be crucial for optimizing the binding orientation of the molecule within a target's active site. stereoelectronics.org

Current Research Gaps and Prospective Investigations for 2-(But-2-ynyloxy)isonicotinic Acid

A comprehensive review of the scientific literature reveals a significant research gap concerning the specific compound This compound . While the parent isonicotinic acid and its various other derivatives have been the subject of numerous studies, this particular molecule remains largely uncharacterized in terms of its synthesis, properties, and potential applications.

Prospective investigations should, therefore, begin with the development and optimization of a synthetic route to produce this compound in sufficient quantities for further study. A plausible approach could involve the nucleophilic substitution of a suitable leaving group at the 2-position of an isonicotinic acid ester with but-2-yn-1-ol, followed by hydrolysis of the ester.

Once synthesized, a thorough characterization of its physicochemical properties would be essential. This would include determining its solubility, pKa, and stability. Subsequently, a wide range of biological screenings could be undertaken to explore its potential as an antimicrobial, anti-inflammatory, or anticancer agent, building upon the known activities of other isonicotinic acid derivatives. Furthermore, its potential as a ligand for metal-organic frameworks (MOFs) could be explored, given the coordinating ability of the pyridine nitrogen and the carboxylic acid group. iitk.ac.in

The unique combination of the isonicotinic acid scaffold with the but-2-ynyloxy moiety makes This compound a compelling target for future research, with the potential to contribute new insights and applications to the field of pyridine carboxylic acid chemistry.

Compound Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1935287-77-6 | C10H9NO3 | 191.18 |

| Isonicotinic acid | 55-22-1 | C6H5NO2 | 123.11 |

| Isoniazid | 54-85-3 | C6H7N3O | 137.14 |

| But-2-yn-1-ol | 764-01-2 | C4H6O | 70.09 |

Interactive Data Table: Physicochemical Properties of Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa |

| Isonicotinic acid | C6H5NO2 | 123.11 | 317 | 4.96 |

| But-2-yn-1-ol | C4H6O | 70.09 | -2 | ~13.6 |

Note: The data for this compound is not available due to a lack of published research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-but-2-ynoxypyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-2-3-6-14-9-7-8(10(12)13)4-5-11-9/h4-5,7H,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKEVMQWNZUBWPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOC1=NC=CC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations

Synthesis of the Isonicotinic Acid Core

The foundational structure of the target molecule is isonicotinic acid, also known as pyridine-4-carboxylic acid. wikipedia.org The synthesis of this core is a critical first step, and various methods have been established and refined over time.

Established Routes for Pyridine-4-carboxylic Acid Synthesis (e.g., Oxidation of 4-Methylpyridine)

A prevalent and commercially viable method for producing isonicotinic acid is through the oxidation of 4-methylpyridine (B42270), also known as gamma-picoline. wikipedia.orgchempanda.com This process can be achieved through several oxidizing agents and conditions.

One common industrial-scale approach involves the ammoxidation of 4-methylpyridine, followed by the hydrolysis of the resulting nitrile to yield isonicotinic acid. wikipedia.org Another established method is the direct oxidation of 4-methylpyridine using strong oxidizing agents such as nitric acid or potassium permanganate. wikipedia.orgchempanda.comacs.org The reaction with nitric acid is a notable example. chempanda.com Furthermore, vapor-phase catalytic oxidation of 4-methylpyridine using catalysts like vanadium pentoxide has been reported, with yields around 70-75%. chemicalbook.comiaea.org

A variation of this oxidative approach involves reacting mixed beta and gamma picolines with benzaldehyde (B42025) to form 4-styryl pyridine (B92270) from the gamma picoline. This intermediate is then selectively oxidized to isonicotinic acid using a strongly acidic oxidizing agent at temperatures between 100 and 145 degrees Celsius. chempanda.comgoogle.com

The table below summarizes key aspects of these established oxidative methods.

| Starting Material | Oxidizing Agent/Catalyst | Key Features |

| 4-Methylpyridine | Ammoxidation followed by hydrolysis | Industrial scale production. wikipedia.org |

| 4-Methylpyridine | Nitric Acid | Direct oxidation method. wikipedia.orgchempanda.com |

| 4-Methylpyridine | Potassium Permanganate | Alternative direct oxidation. acs.org |

| 4-Methylpyridine | Vanadium Pentoxide (Vapor-phase) | Catalytic oxidation with reported yields of 70-75%. chemicalbook.comiaea.org |

| Mixed Picolines | Benzaldehyde, then acidic oxidizing agent | Selective oxidation of the gamma-picoline isomer. chempanda.comgoogle.com |

Multicomponent Reaction Strategies for Pyridine Core Formation

Multicomponent reactions (MCRs) offer an efficient pathway to construct complex molecular architectures like the pyridine ring in a single step from three or more starting materials. acsgcipr.org These strategies are valued for their atom economy and ability to rapidly generate diverse molecular libraries. acsgcipr.org

One such approach involves the reaction of alkoxyallenes, nitriles, and carboxylic acids to form β-ketoenamides, which then undergo a cyclocondensation reaction to yield highly functionalized 4-hydroxypyridine (B47283) derivatives. nih.gov Another strategy utilizes a two-pot, three-component procedure involving an aza-Wittig reaction to generate 2-azadienes, which then participate in Diels-Alder reactions to form substituted pyridines. rsc.org

More recent developments include a one-pot, four-component reaction under environmentally friendly conditions to synthesize novel pyridine derivatives. acs.org These MCRs often provide good yields and can be adapted for various substituted pyridines, showcasing their versatility in synthetic chemistry. acsgcipr.orgacs.org

C-H Bond Functionalization Approaches to Pyridine Derivatives

Direct C-H bond functionalization has emerged as a powerful and sustainable tool in organic synthesis, minimizing the need for pre-functionalized starting materials. rsc.org For pyridine derivatives, this approach allows for the direct introduction of functional groups onto the pyridine ring.

Transition-metal catalysis, particularly with rhodium, has been successfully employed for the C-H functionalization of pyridines. beilstein-journals.orgnih.govnih.gov For instance, rhodium-catalyzed C-H alkenylation of α,β-unsaturated imines or ketoximes with alkynes, followed by in situ electrocyclization and subsequent aromatization or dehydration, provides a direct route to highly substituted pyridines. nih.govnih.gov

Palladium-catalyzed decarboxylative ortho-(hetero)arylation of pyridine N-oxides with heteroarylcarboxylic acids is another effective method for functionalizing the pyridine core. beilstein-journals.org Additionally, directing group-assisted C3/C4-arylation of nicotinic and isonicotinic acids has been developed, allowing for the synthesis of a library of arylated derivatives. beilstein-journals.org

Introduction of the But-2-ynyloxy Substituent

Once the isonicotinic acid core is synthesized, the next crucial step is the introduction of the but-2-ynyloxy group at the 2-position of the pyridine ring. This involves the formation of an ether linkage.

Strategies for Ether Linkage Formation at the Pyridine 2-Position

The formation of an ether linkage at the 2-position of a pyridine ring typically involves a nucleophilic substitution reaction. The Williamson ether synthesis is a classic and highly versatile method for this transformation. masterorganicchemistry.com This reaction involves an alkoxide nucleophile reacting with a suitable electrophile, such as an alkyl halide, in an SN2 reaction. masterorganicchemistry.com

In the context of synthesizing 2-(but-2-ynyloxy)isonicotinic acid, this would likely involve the reaction of a 2-halopyridine derivative of isonicotinic acid with the alkoxide of but-2-yn-1-ol. The efficiency of the Williamson ether synthesis is generally highest with primary alkyl halides. masterorganicchemistry.com

Alkylation Reactions Involving Alkyne Moieties

The introduction of the but-2-ynyloxy group specifically requires an alkylation reaction with a molecule containing an alkyne functional group. This can be achieved by reacting a 2-halopyridine N-oxide with a Grignard reagent derived from an alkyne, which has been shown to be an efficient method for the arylation, alkenylation, and alkylation of this class of compounds. nih.gov

Another strategy involves the regiodivergent alkylation of pyridines using alkyllithium clusters, which can direct the alkylation to either the C2 or C4 position. acs.org While this method offers control over regioselectivity, for the synthesis of this compound, a pre-functionalized isonicotinic acid derivative with a leaving group at the 2-position would be the more direct approach. The reaction would proceed via nucleophilic attack of the but-2-yn-1-oxide on the 2-position of the isonicotinic acid derivative.

Specific Synthetic Pathways to this compound

The synthesis of this compound can be strategically designed using both convergent and stepwise methodologies. These approaches rely on the formation of an ether linkage between a pyridine core and a but-2-ynyloxy side chain.

A convergent synthesis strategy involves the independent synthesis of key molecular fragments, which are then combined in a final step to yield the target molecule. For this compound, a logical convergent approach would involve the preparation of 2-hydroxyisonicotinic acid and a suitable but-2-ynyl electrophile, followed by their coupling.

Fragment A: 2-Hydroxyisonicotinic acid

Fragment B: But-2-yn-1-ol, which would be activated for the coupling reaction (e.g., converted to a halide or tosylate).

The final coupling step would typically be a Williamson ether synthesis, where the alkoxide is generated from 2-hydroxyisonicotinic acid and reacted with the activated but-2-ynyl derivative. wikipedia.org

A stepwise, or linear, synthetic sequence involves the sequential modification of a starting material to build up the final product. A plausible stepwise synthesis of this compound would commence with a commercially available pyridine derivative, such as 2-hydroxyisonicotinic acid.

The key transformation in this sequence is the etherification of the hydroxyl group. The Williamson ether synthesis is a widely used and effective method for this purpose. wikipedia.orgmasterorganicchemistry.com The general steps are outlined below:

Deprotonation: The acidic proton of the hydroxyl group of 2-hydroxyisonicotinic acid is removed using a suitable base to form the corresponding alkoxide. The choice of base is crucial to avoid unwanted side reactions with the carboxylic acid group. A non-nucleophilic base would be preferable.

Nucleophilic Substitution: The resulting alkoxide acts as a nucleophile and reacts with a but-2-ynyl halide (e.g., 1-bromo-2-butyne) in an SN2 reaction to form the desired ether linkage. wikipedia.orgyoutube.com

The reaction is typically carried out in a polar aprotic solvent to facilitate the SN2 mechanism.

Table 1: Proposed Stepwise Synthesis of this compound

| Step | Reactants | Reagents | Product | Reaction Type |

| 1 | 2-Hydroxyisonicotinic Acid, But-2-yn-1-yl bromide | Base (e.g., NaH) in aprotic solvent (e.g., DMF) | This compound | Williamson Ether Synthesis wikipedia.org |

Chemical Reactivity and Derivatization Studies of this compound

The chemical reactivity of this compound is dictated by its three principal functional groups: the carboxylic acid, the internal alkyne, and the pyridine ring. Each of these sites can be selectively targeted for chemical transformations to generate a diverse range of derivatives.

The carboxylic acid moiety is a versatile handle for derivatization, most commonly through esterification and amidation reactions.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. masterorganicchemistry.comchemguide.co.uk Given the presence of the basic pyridine nitrogen, which would be protonated by a strong acid catalyst, careful selection of the catalyst and reaction conditions is necessary. google.comgoogle.com Alternatively, the carboxylic acid can be activated, for example, by conversion to an acyl chloride or by using coupling agents, to facilitate reaction with an alcohol under milder conditions. organic-chemistry.org

Amidation: The formation of amides from the carboxylic acid group requires coupling with a primary or secondary amine. Direct reaction is generally not feasible and requires the use of coupling agents to activate the carboxylic acid. nih.gov A variety of peptide coupling reagents can be employed for this transformation, allowing for the synthesis of a wide array of amides under relatively mild conditions. The choice of coupling agent and reaction conditions would need to be optimized to ensure compatibility with the alkyne and pyridine functionalities. researchgate.net

Table 2: Representative Derivatization Reactions at the Carboxylic Acid Group

| Reaction | Reactant | Reagents | Product Type |

| Esterification | This compound, Alcohol (R-OH) | Acid catalyst (e.g., H₂SO₄) or Coupling agent | Ester |

| Amidation | This compound, Amine (R-NH₂) | Coupling agent (e.g., DCC, EDC) | Amide |

The internal alkyne of the but-2-ynyloxy group offers unique opportunities for further molecular elaboration.

Click Chemistry: The term "click chemistry" often refers to the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient reaction for forming 1,2,3-triazoles. nih.govwikipedia.org However, the classic CuAAC reaction requires a terminal alkyne. alfa-chemistry.com Since this compound contains an internal alkyne, it would not be a suitable substrate for this specific transformation. Other cycloaddition reactions involving internal alkynes are known but are generally less common than the CuAAC. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can be used with internal alkynes to produce fully substituted 1,2,3-triazoles. organic-chemistry.org

Hydration: The hydration of the alkyne moiety would lead to the formation of a ketone. The hydration of but-2-yne, a symmetrical internal alkyne, typically yields butan-2-one. sarthaks.comdoubtnut.com This reaction is generally catalyzed by a combination of a mercury salt (such as HgSO₄) and a strong acid (like H₂SO₄) in an aqueous medium. doubtnut.comvedantu.com The application of these conditions to this compound would need to consider the potential for side reactions involving the pyridine ring and the carboxylic acid.

Sonogashira Coupling: While not explicitly requested, it is noteworthy that the terminal alkyne precursor, if used in a convergent synthesis, could undergo Sonogashira coupling. This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for forming carbon-carbon bonds. wikipedia.orggold-chemistry.orglibretexts.orgorganic-chemistry.orgnih.gov

The pyridine ring, being an electron-deficient heterocycle, exhibits distinct reactivity compared to benzene.

Electrophilic Aromatic Substitution (EAS): Pyridine is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. youtube.comquimicaorganica.org When EAS does occur, it is typically directed to the 3- and 5-positions (meta to the nitrogen). quimicaorganica.orgyoutube.com The presence of the electron-donating alkoxy group at the 2-position and the electron-withdrawing carboxylic acid group at the 4-position will influence the regioselectivity of any potential EAS reaction. The interplay of these directing effects would need to be carefully considered. Activating the pyridine ring, for instance, by conversion to the corresponding N-oxide, can facilitate electrophilic substitution. youtube.com

Quaternization: The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and susceptible to reaction with electrophiles, such as alkyl halides, to form quaternary pyridinium (B92312) salts. researchgate.netosti.govresearchgate.net This quaternization reaction would introduce a positive charge on the nitrogen atom, significantly altering the electronic properties of the molecule. The reaction conditions for quaternization would need to be chosen to avoid competing reactions at the other functional groups.

Synthesis of Novel Analogs and Conjugates of this compound: An Exploration of Synthetic Methodologies

The synthesis of novel analogs and conjugates of the core molecule, this compound, is a critical area of research for the development of new chemical entities with tailored properties. This process involves the strategic chemical modification of the parent compound to explore structure-activity relationships and to introduce new functionalities. The primary sites for modification on the this compound scaffold are the carboxylic acid group and the terminal alkyne of the but-2-ynyloxy side chain. These modifications are typically achieved through well-established synthetic transformations, including amide bond formation, esterification, and click chemistry.

The carboxylic acid moiety of this compound serves as a versatile handle for the synthesis of a wide array of derivatives. Standard coupling methodologies can be employed to form amide and ester linkages, thereby introducing diverse substituents. For instance, the activation of the carboxylic acid, often with reagents such as thionyl chloride or carbodiimides, facilitates the reaction with various amines or alcohols to yield the corresponding amides and esters.

Furthermore, the presence of a terminal alkyne in the but-2-ynyloxy side chain opens up the possibility of engaging in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This powerful and highly efficient transformation allows for the covalent linkage of the this compound core to a wide range of azide-containing molecules, including biomolecules, polymers, and fluorescent tags, to create novel conjugates with specific functions.

Despite the clear potential for the synthesis of a diverse library of derivatives from this compound, a comprehensive review of the current scientific literature and patent landscape reveals a notable absence of specific examples of its analogs and conjugates. While general synthetic methods for isonicotinic acid derivatives are well-documented, detailed research findings, including specific reaction conditions and characterization data for compounds derived directly from this compound, are not publicly available at this time.

The following tables, therefore, represent a conceptual framework for the types of analogs and conjugates that could be synthesized from this compound, based on established chemical principles. The specific compounds listed are illustrative examples of the chemical space that could be explored through the application of standard synthetic methodologies.

Table 1: Hypothetical Amide Derivatives of this compound

| Compound Name | Amine Reactant | Coupling Method |

| N-Benzyl-2-(but-2-ynyloxy)isonicotinamide | Benzylamine | Amide coupling (e.g., HATU, DIPEA) |

| 2-(But-2-ynyloxy)-N-(2-hydroxyethyl)isonicotinamide | Ethanolamine | Amide coupling (e.g., EDC, HOBt) |

| 2-(But-2-ynyloxy)-N-phenylisonicotinamide | Aniline | Amide coupling (e.g., SOCl2, then amine) |

| (4-(2-(But-2-ynyloxy)pyridine-4-carbonyl)piperazin-1-yl)(phenyl)methanone | Phenyl(piperazin-1-yl)methanone | Amide coupling (e.g., T3P) |

Table 2: Hypothetical Ester Derivatives of this compound

| Compound Name | Alcohol Reactant | Esterification Method |

| Ethyl 2-(but-2-ynyloxy)isonicotinate | Ethanol | Fischer esterification (acid catalysis) |

| Methyl 2-(but-2-ynyloxy)isonicotinate | Methanol (B129727) | Steglich esterification (DCC, DMAP) |

| Benzyl 2-(but-2-ynyloxy)isonicotinate | Benzyl alcohol | Mitsunobu reaction (DIAD, PPh3) |

| This compound anhydride | (Self-coupling) | Dehydrating agent (e.g., Ac2O) |

Table 3: Hypothetical "Click" Conjugates of this compound

| Compound Name | Azide Reactant | Reaction Type |

| 2-((1-(Azidomethyl)cyclopropyl)methoxy)isonicotinic acid | 1-(Azidomethyl)cyclopropanemethanol | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| 2-((1-(4-Azidobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)isonicotinic acid | 1-(Azidomethyl)-4-nitrobenzene | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| 2-((1-(2-Azidoethyl)-1H-1,2,3-triazol-4-yl)methoxy)isonicotinic acid | 1-Azido-2-iodoethane | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

It is important to reiterate that the compounds and synthetic methods detailed in the tables above are illustrative and based on general chemical principles. The absence of specific published data on the synthesis of analogs and conjugates of this compound underscores a potential area for future research and development in medicinal and materials chemistry.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. While specific experimental data for 2-(But-2-ynyloxy)isonicotinic acid is not publicly available, its expected NMR spectra can be predicted based on its constituent parts: the isonicotinic acid core and the but-2-ynyloxy substituent.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton in the molecule. The pyridine (B92270) ring protons would appear in the aromatic region, typically downfield due to the ring's electron-withdrawing nature. The protons of the methylene (B1212753) group (O-CH₂) adjacent to the ether oxygen would likely appear as a singlet, while the methyl group (CH₃) of the butynyl chain would also present as a singlet. The chemical shifts would be influenced by the electronic effects of the neighboring ether, alkyne, and pyridine functionalities.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom. Key signals would include those for the carboxyl carbon, the carbons of the pyridine ring, the sp-hybridized carbons of the alkyne, the methylene carbon of the ether linkage, and the methyl carbon. Data from related compounds, such as isonicotinic acid and ethyl isonicotinate, show the pyridine carbons resonating between approximately 120 and 150 ppm and the carboxyl carbon appearing further downfield (>165 ppm). chemicalbook.comchemicalbook.com The alkyne carbons in similar structures typically appear in the range of 60-80 ppm. researchgate.net

2D-NMR Spectroscopy: Two-dimensional NMR techniques are critical for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. slideshare.netcreative-biostructure.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the pyridine ring, helping to assign the specific positions of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of carbon signals based on the already assigned proton spectrum. creative-biostructure.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. usask.ca It would be instrumental in confirming the connection between the but-2-ynyloxy side chain and the pyridine ring, for instance, by showing a correlation from the methylene protons (O-CH₂) to the C2 carbon of the pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive and based on data from analogous structures like isonicotinic acid and other alkynyl ethers.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyridine-H3 | ~7.8-8.0 | ~120-125 |

| Pyridine-H5 | ~7.8-8.0 | ~120-125 |

| Pyridine-H6 | ~8.7-8.9 | ~150-155 |

| COOH | ~13.0-14.0 (broad) | ~165-170 |

| O-CH₂ | ~4.8-5.0 | ~55-65 |

| C≡C-CH₃ | ~1.8-2.0 | ~75-85 (alkyne carbons) |

| C≡C-CH₃ | ~3-5 (methyl carbon) |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is an essential analytical tool used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.govnih.gov

For this compound (C₁₀H₉NO₃), the exact mass can be calculated. An HRMS analysis, likely using electrospray ionization (ESI), would be expected to show a prominent protonated molecular ion [M+H]⁺ in positive ion mode or a deprotonated molecular ion [M-H]⁻ in negative ion mode. The high accuracy of the measurement allows for the confirmation of the molecular formula.

Fragmentation analysis (MS/MS) would provide evidence for the compound's structure. Key fragmentation pathways would likely involve:

Cleavage of the ether bond, resulting in ions corresponding to the but-2-ynyloxy cation or the 2-hydroxyisonicotinic acid radical cation.

Loss of the carboxylic acid group as CO₂.

Fragmentation of the pyridine ring.

The observation of a fragment ion corresponding to isonicotinic acid (m/z 123) would be strong evidence for the core structure. chemicalbook.com

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion Type | Predicted m/z (Monoisotopic) | Information Provided |

| [M+H]⁺ | 192.0655 | Molecular Weight Confirmation |

| [M-H]⁻ | 190.0510 | Molecular Weight Confirmation |

| [M-CO₂H]⁺ | 146.0706 | Loss of Carboxylic Acid Group |

| [C₄H₅O]⁺ | 69.0335 | But-2-ynyloxy fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. wiley.com The IR spectrum of this compound is expected to display a combination of characteristic absorption bands from its different functional moieties. masterorganicchemistry.com

Carboxylic Acid: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. A strong, sharp absorption corresponding to the C=O (carbonyl) stretch would appear around 1700-1730 cm⁻¹.

Alkyne: A weak to medium absorption for the C≡C triple bond stretch is anticipated in the region of 2190-2260 cm⁻¹. This region is often clean, making the peak, though potentially weak, highly diagnostic. masterorganicchemistry.com

Ether: A characteristic C-O stretching vibration for the aryl-alkyl ether linkage would be visible in the fingerprint region, typically around 1250-1300 cm⁻¹ (asymmetric stretch) and 1000-1100 cm⁻¹ (symmetric stretch).

Aromatic Ring: C=C and C=N stretching vibrations within the pyridine ring would produce several absorptions in the 1400-1600 cm⁻¹ range. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹.

Analysis of the parent compound, isonicotinic acid, confirms the presence of bands for the carboxylic acid and the pyridine ring. researchgate.netchemicalbook.comspectrabase.com

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1700-1730 | Strong |

| Aromatic Ring | C-H stretch | >3000 | Medium |

| Pyridine Ring | C=C, C=N stretch | 1400-1600 | Medium-Strong |

| Alkyne | C≡C stretch | 2190-2260 | Weak-Medium |

| Ether | C-O-C stretch | 1250-1300 | Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the compound's structure and connectivity, as well as detailed information about bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound has not been reported, studies on related isonicotinic acid derivatives and cocrystals reveal common structural motifs. mdpi.comsemanticscholar.orgnih.gov If suitable single crystals could be grown, a crystallographic analysis would likely show:

The planarity of the pyridine and carboxylic acid groups.

The specific conformation of the but-2-ynyloxy side chain relative to the ring.

Intermolecular hydrogen bonding, a dominant feature in the crystal packing of carboxylic acids. It is highly probable that the carboxylic acid moieties would form hydrogen-bonded dimers or chains, a common feature in the crystal structures of similar compounds. nih.gov

Potential π-π stacking interactions between the pyridine rings of adjacent molecules.

The resulting crystal structure would provide the most accurate and detailed picture of the molecule's solid-state conformation. researchgate.net

Chromatographic and Electrophoretic Techniques for Purity and Mixture Analysis

Chromatographic techniques are fundamental for separating components of a mixture and for assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing non-volatile compounds like this compound.

A reversed-phase HPLC method would likely be effective for purity analysis. Based on methods developed for isonicotinic acid, a C18 column could be employed with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic modifier like methanol (B129727) or acetonitrile. researchgate.netnih.gov

Detection: A UV detector would be suitable, as the pyridine ring is a strong chromophore. The maximum UV absorbance for isonicotinic acid is around 260-270 nm, and a similar wavelength would be appropriate for this derivative. nih.gov

Purity Assessment: The purity of a sample would be determined by integrating the area of the main peak and any impurity peaks in the chromatogram. A pure sample would exhibit a single, sharp, symmetrical peak. researchgate.net

While less common for this type of small molecule, capillary electrophoresis (CE) could also be employed for purity analysis, separating molecules based on their charge-to-size ratio in an electric field.

Computational Chemistry and Theoretical Modeling of 2 but 2 Ynyloxy Isonicotinic Acid

Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern computational chemistry for elucidating the electronic properties of molecules. substack.com For 2-(But-2-ynyloxy)isonicotinic acid, DFT methods, such as the widely used B3LYP functional with a basis set like 6-311++G(d,p), can be employed to perform geometry optimization and predict a wide range of molecular properties. nih.govnih.gov

The primary goal of these calculations is to find the lowest energy conformation of the molecule, its most stable three-dimensional shape. From this optimized geometry, further analyses can be conducted. Key insights derived from DFT include the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive.

Furthermore, DFT calculations can predict the molecular electrostatic potential (MEP), which maps the electron density to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is vital for understanding how the molecule will interact with other molecules, including biological targets. Other properties such as dipole moment, polarizability, and vibrational frequencies (for comparison with experimental IR and Raman spectra) are also routinely calculated. nih.gov

Below is an illustrative table of quantum chemical properties that could be calculated for this compound using DFT.

| Property | Predicted Value (Illustrative) | Significance |

| Total Energy | -705.45 Hartree | Thermodynamic stability of the molecule |

| HOMO Energy | -6.8 eV | Energy of the outermost electron orbital; relates to ionization potential |

| LUMO Energy | -1.5 eV | Energy of the lowest energy electron-accepting orbital; relates to electron affinity |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.2 Debye | Measure of molecular polarity, influencing solubility and intermolecular forces |

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides high accuracy, its computational cost can be prohibitive for large systems or long-timescale simulations. substack.com Molecular mechanics (MM) offers a faster, classical mechanics-based alternative for exploring the conformational landscape of flexible molecules like this compound. mdpi.com A conformational search using MM force fields can identify numerous possible spatial arrangements (conformers) by rotating the molecule's single bonds, such as those in the butynyloxy side chain. mdpi.comnih.gov

Following a conformational search, molecular dynamics (MD) simulations can be performed. MD simulates the movement of atoms and molecules over time, providing a detailed view of the compound's dynamic behavior and its interactions with its environment, such as a solvent or a biological receptor. nih.govmdpi.com For this compound, an MD simulation in an aqueous solution could reveal how water molecules form hydrogen bonds with the carboxylic acid group and the pyridine (B92270) nitrogen, influencing its solubility and effective shape in a biological context. mdpi.com These simulations are crucial for understanding how the molecule might orient itself as it approaches a binding site.

The table below illustrates the types of intermolecular interactions that could be analyzed from an MD simulation of the compound in water.

| Interaction Type | Interacting Groups | Typical Energy (kJ/mol) |

| Hydrogen Bond | Carboxylic acid OH with Water (Oxygen) | 20-25 |

| Hydrogen Bond | Pyridine N with Water (Hydrogen) | 15-20 |

| Hydrogen Bond | Ether O with Water (Hydrogen) | 5-10 |

| van der Waals | Butynyl group with nonpolar residues | 2-4 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting In Vitro Biological Efficacy of Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov The fundamental principle is that variations in a molecule's structure lead to changes in its activity. researchgate.net These models are invaluable for predicting the efficacy of new, unsynthesized analogs, thereby prioritizing synthetic efforts. nih.govmdpi.com

To build a QSAR model for analogs of this compound, a "training set" of structurally similar molecules with known biological activities (e.g., IC₅₀ values against a specific enzyme) would be required. For each molecule, a set of molecular descriptors is calculated. These can include physicochemical properties (e.g., LogP, molecular weight), electronic descriptors (from DFT calculations), and topological indices that describe molecular shape and branching. nih.govmdpi.com Using statistical methods like multiple linear regression (MLR), a predictive equation is generated. mdpi.com

The following table provides a hypothetical example of data used in a QSAR study for analogs of the title compound.

| Compound Analog (R-group on Pyridine) | LogP (Descriptor 1) | Polar Surface Area (Descriptor 2) | Predicted pIC₅₀ (Activity) |

| This compound | 1.8 | 60.5 Ų | 5.4 |

| 2-(But-2-ynyloxy)-6-chloro-isonicotinic acid | 2.5 | 60.5 Ų | 5.9 |

| 2-(But-2-ynyloxy)-6-methyl-isonicotinic acid | 2.3 | 60.5 Ų | 5.6 |

| 2-(Pent-2-ynyloxy)isonicotinic acid | 2.3 | 60.5 Ų | 5.7 |

Molecular Docking Investigations into Potential Biological Target Interactions (In Vitro/Preclinical Context)

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor, which is typically a protein or enzyme. nih.gov This technique is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. nih.govunram.ac.id The process involves placing the ligand into the active site of the receptor and calculating a "docking score," which estimates the binding affinity. nih.gov

For this compound, a docking study would first require a hypothesis about its biological target. Given that isonicotinic acid derivatives like isoniazid (B1672263) are known to target enzymes in Mycobacterium tuberculosis, a plausible hypothetical target could be a mycolic acid synthase. unram.ac.id The docking simulation would reveal the most likely binding pose and identify key amino acid residues in the active site that interact with the ligand. These interactions often include hydrogen bonds with the carboxylic acid group, hydrophobic interactions with the butynyl chain, and π-stacking or π-alkyl interactions with the pyridine ring. unram.ac.idbris.ac.uk

A hypothetical summary of a docking study is presented below.

| Interacting Residue (in hypothetical active site) | Interaction Type | Ligand Group Involved | Estimated Binding Energy (kcal/mol) |

| SER 94 | Hydrogen Bond | Carboxylic Acid | -7.8 |

| TYR 158 | Hydrogen Bond | Pyridine Nitrogen | |

| PHE 149 | π-π Stacking | Pyridine Ring | |

| LEU 197 | Hydrophobic (Alkyl) | Butynyl Group |

Prediction of Reaction Mechanisms and Transition States

Computational chemistry, specifically quantum mechanical methods, can be used to map out the entire energy landscape of a chemical reaction. substack.com This allows for the prediction of reaction mechanisms, the identification of intermediate structures, and the calculation of the energy of transition states (TS). bris.ac.uk The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

The table below shows illustrative energy values for a hypothetical reaction step.

| Species | Calculated Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State (TS) | +18.5 |

| Products | -12.0 |

| Calculated Activation Energy (Reactants → TS) | +18.5 |

| Calculated Reaction Energy (Reactants → Products) | -12.0 |

Structure Activity Relationship Sar Research in in Vitro Biological Systems

Correlations between Structural Modifications and In Vitro Biological Activities of 2-(But-2-ynyloxy)isonicotinic Acid Derivatives

The biological activity of isonicotinic acid derivatives is highly sensitive to structural modifications. Research on related compounds, such as those with substitutions on the pyridine (B92270) ring, demonstrates that these changes can significantly alter their inhibitory potency. For instance, in a series of 4-hydroxypyrimidine-based PHD inhibitors, the addition of a C-5 amide group and exploration of different substituents on this amide were performed to probe a hydrophobic pocket at the active site entrance of the PHD enzyme. researchgate.net

Derivatives with biphenyl (B1667301) groups have been shown to project into a hydrophobic pocket formed by key amino acid residues, including Trp-258, Trp-389, and Phe-391. researchgate.net The strategic placement of different chemical moieties can either enhance or diminish the compound's interaction with the target enzyme. For example, modifying the "tail" region of oxyquinoline inhibitors, which often contains a pyridine moiety, can affect binding affinity. Replacing the pyridine with a phenyl ring can lead to a loss of interaction with key residues like Asp254 in the PHD2 active site. nih.gov

The following table summarizes the effects of various structural modifications on the in vitro activity of isonicotinic acid and related pyridine derivatives.

Interactive Table: Effect of Structural Modifications on In Vitro Activity

| Compound Class | Structural Modification | Effect on In Vitro Activity | Reference |

|---|---|---|---|

| 4-Hydroxypyrimidine (B43898) Derivatives | Addition of C-5 amide with biphenyl group | Projects into hydrophobic pocket, influencing binding. | researchgate.net |

| Oxyquinoline Inhibitors | Replacement of tail pyridine with phenyl | Loss of hydrogen bonding with Asp254, reducing affinity. | nih.gov |

| 2-Substituted Isonicotinic Acids | Modification of the 2-position substituent | Can alter steric and electronic properties, affecting potency. | google.com |

Influence of Substituent Electronic and Steric Effects on In Vitro Efficacy

The electronic and steric properties of substituents on the pyridine ring play a pivotal role in determining the in vitro efficacy of this compound derivatives. The electron-withdrawing or donating nature of a substituent can influence the reactivity of the entire molecule, particularly the pyridine nitrogen and the carboxylic acid group.

Studies on related nicotinic acid hydrazides have shown that the presence of strongly electron-withdrawing groups, such as a fluorine atom, can lead to a complete loss of activity, suggesting that such properties are unfavorable. Conversely, more lipophilic and less strongly electron-withdrawing halogens like chlorine and bromine can result in better activity.

Steric hindrance is another critical factor. Bulky substituents near the key functional groups—the carboxylic acid and the pyridine nitrogen—can prevent the molecule from fitting correctly into the enzyme's active site. For example, in oxyquinoline inhibitors, ortho- and meta-substituents on a phenyl ring in the "tail" portion can interfere with binding, depending on the stereochemistry (enantiomer form). nih.gov Similarly, research on monoamide derivatives of pyridine-2-carboxylic acid methyl ester has highlighted that the position of a methyl substituent significantly impacts the compound's properties due to both inductive and steric effects. ukm.my

Impact of Alkynyl Group Position and Length on Biological Activity

The 2-(but-2-ynyloxy) group is a defining feature of the titular compound. While specific SAR studies on the variation of this alkynyl chain in isonicotinic acid-based PHD inhibitors are not extensively detailed in the reviewed literature, the role of such groups in enzyme inhibitors is generally to provide a rigid scaffold that can position other functional groups optimally for binding. The triple bond of the alkynyl group restricts conformational flexibility, which can be advantageous for locking the molecule into an active conformation.

In the broader context of enzyme inhibitors, the length and position of an alkynyl chain can be critical. A shorter or longer chain could alter the orientation of the entire ether-linked substituent, moving the pyridine ring relative to key binding pockets in the enzyme active site. The rigidity of the butynyl group helps to place the ether oxygen and the pyridine ring in a specific spatial arrangement, which is likely crucial for its interaction with the PHD active site.

SAR of the Carboxylic Acid Functional Group in Biological Interactions

The carboxylic acid group at the 4-position of the pyridine ring is a cornerstone of the biological activity of many HIF-PHD inhibitors. This functional group is often critical for chelating the Fe(II) ion in the active site of the enzyme, mimicking the binding of the natural substrate, 2-oxoglutarate (2OG). nih.gov The carboxylate group of many inhibitors forms a key interaction with the guanidino group of a conserved arginine residue (Arg-383 in PHD2) in the active site. nih.gov

However, some potent PHD inhibitors have been developed that lack a carboxylic acid. researchgate.netnih.gov For example, a class of 4-hydroxypyrimidine inhibitors chelates the active site iron via nitrogen atoms from a pyrazole (B372694) and a pyrimidyl ring. nih.gov This demonstrates that while the carboxylic acid is a highly effective group for this interaction, it is not irreplaceable. The absence of a carboxylic acid can also offer pharmacokinetic advantages. researchgate.netnih.gov This suggests that while the carboxylic acid in this compound is likely a primary driver of its inhibitory activity through iron chelation, derivatives where this group is replaced by other iron-chelating moieties could retain or even improve activity.

Investigation of Pyridine Nitrogen Reactivity and its Relationship to In Vitro Biological Activity

The nitrogen atom in the pyridine ring is fundamental to the molecule's ability to function as a PHD inhibitor. Its lone pair of electrons can participate in crucial binding interactions within the enzyme's active site. Docking studies of some "branched-tail" oxyquinoline inhibitors have shown that the pyridine nitrogen in the tail can form a hydrogen bond with the Asp254 residue in the PHD2 active site. nih.gov

Mechanistic Elucidation and Biological Target Identification in Vitro and Preclinical Studies

Investigation of Molecular Mechanisms of Action in Cellular Assays (In Vitro)

There are no published studies investigating the molecular mechanism of action of 2-(but-2-ynyloxy)isonicotinic acid in any cellular assay. Research on related isonicotinic acid derivatives, such as isoniazid (B1672263), has identified the inhibition of mycolic acid synthesis in mycobacteria as a key mechanism. bioninja.com.au It is plausible that this compound could be investigated for similar or novel mechanisms in relevant cell systems, but such data is not currently available.

Enzymatic Interaction Studies and Inhibition Kinetics (In Vitro)

No studies have been published detailing the interaction of this compound with any specific enzymes. Consequently, there is no data on its inhibition kinetics, such as its inhibition constant (Ki) or its mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). researchgate.net Enzymatic assays are crucial for pinpointing molecular targets and understanding how a compound exerts its effects at a biochemical level. researchgate.net

Protein Binding and Ligand-Receptor Interaction Profiling (In Vitro)

Information regarding the protein binding characteristics of this compound is not available in the scientific literature. Studies to determine its affinity for plasma proteins, such as albumin and alpha-1 acid glycoprotein, or its interaction with specific receptor targets have not been reported.

Cellular Pathway Perturbations and Transcriptomic Analyses (In Vitro/Cell Line Models)

There is no data from transcriptomic or proteomic studies to indicate which cellular pathways may be affected by this compound. Techniques such as microarray or RNA-sequencing, which are used to analyze changes in gene expression and identify perturbed pathways, have not been applied to this compound according to available literature.

Studies in Relevant Microorganisms or Cell Lines for Antimicrobial/Anticancer Potency (In Vitro)

While numerous derivatives of isonicotinic acid have been synthesized and tested for antimicrobial and anticancer activities, no such potency data has been published for this compound. There are no reports of its minimum inhibitory concentration (MIC) against any bacterial or fungal strains, nor are there any published 50% growth inhibition (GI50) or 50% inhibitory concentration (IC50) values against human cancer cell lines.

In Vitro Metabolism and Stability Studies

No in vitro metabolism or stability studies for this compound have been documented. Research on the metabolic fate of related compounds, like isoniazid, in liver microsomes or other in vitro systems has been conducted, but this cannot be extrapolated to this compound without direct experimental evidence.

Emerging Research Applications and Future Directions

Development as Molecular Probes for Chemical Biology

Molecular probes are small molecules used to study biological systems, such as identifying protein targets and tracking cellular processes. nih.govrjeid.com The structure of 2-(But-2-ynyloxy)isonicotinic acid is well-suited for its development into a molecular probe. The terminal alkyne group is a key functional handle for "click chemistry," a set of bioorthogonal reactions that allow for the efficient and specific labeling of biomolecules in complex biological environments. nih.gov

Researchers can tether this compound to a biomolecule of interest. The alkyne can then be used to attach a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, enabling visualization or affinity purification of the target. mq.edu.au This approach is fundamental in chemical proteomics for identifying protein-protein interactions, validating drug targets, and understanding disease mechanisms. mq.edu.au The development of high-quality, selective chemical probes is crucial to avoid misleading results and to effectively invalidate or confirm potential drug targets. nih.govnih.gov

| Functional Group | Relevance to Molecular Probes |

| Alkyne (Butynyl) | Enables bioorthogonal ligation via "click chemistry" for attaching reporter groups (e.g., fluorophores, biotin). nih.gov |

| Isonicotinic Acid Core | Provides a scaffold that can be modified to enhance selectivity and cell permeability for specific biological targets. |

Applications in Coordination Chemistry as Ligands for Metal Complexes

The isonicotinic acid scaffold contains both a pyridine (B92270) nitrogen and a carboxylic acid group, making it an excellent candidate to act as a ligand in coordination chemistry. These groups can chelate to metal ions, forming stable metal complexes. researchgate.netresearchgate.net The ability of organic molecules to serve as Lewis bases and bind to metal centers (Lewis acids) is a foundational principle in the synthesis of a vast array of coordination compounds. researchgate.net

Specifically, this compound can be used to construct Metal-Organic Frameworks (MOFs). bldpharm.comnih.gov MOFs are porous materials built from metal ions or clusters linked by organic ligands. The precise and tunable nature of MOFs allows for the design of materials with specific properties for applications in gas storage, catalysis, and drug delivery. nih.gov The butynyl side chain of the molecule adds another layer of functionality; it can be used for post-synthetic modification within the MOF structure or could itself participate in interactions that influence the framework's topology.

| Potential Metal Ion | Possible Coordination Mode | Resulting Complex |

| Copper(II) | Bidentate (N, O-donor) | Discrete metal complex or 1D/2D/3D MOF |

| Zinc(II) | Bidentate (N, O-donor) | Luminescent complex or porous MOF |

| Nickel(II) | Bidentate or Monodentate | Catalytically active complex or magnetic material rsc.org |

| Lead(II) | Multidentate bridging | Coordination polymer with complex network structure researchgate.net |

Role in Supramolecular Chemistry and Material Science Research

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. nih.gov this compound possesses the necessary features to be a valuable component in the bottom-up assembly of supramolecular structures. sigmaaldrich.com The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the pyridine ring can engage in π-π stacking interactions. These directional forces can guide the self-assembly of the molecules into well-defined architectures like gels, liquid crystals, or other functional materials. nwhitegroup.com

In material science, this compound is considered an organic building block for creating new materials with tailored properties. bldpharm.com The combination of a rigid heterocyclic core and a reactive alkyne group allows for the synthesis of polymers and other materials. For example, the alkyne can undergo polymerization or be used to cross-link polymer chains, leading to materials with enhanced thermal or mechanical stability.

Potential as Precursors for Novel Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. aub.edu.lb this compound is a promising precursor for the synthesis of more complex, novel heterocyclic systems. The alkyne functionality is a versatile starting point for various cycloaddition reactions. nih.gov

For instance, [3+2] cycloadditions with azides can yield triazole-containing compounds, while other cycloaddition reactions can be employed to construct a variety of five- and six-membered rings fused to the pyridine core. nih.gov Such reactions are powerful tools for generating molecular diversity and accessing new chemical space. osi.lv The synthesis of new heterocyclic structures is a key objective in the search for new therapeutic agents and functional materials. aub.edu.lbgoogle.com

Interdisciplinary Research Opportunities (e.g., Bioinorganic Chemistry)

The unique combination of a metal-binding site and a biologically-relevant scaffold in this compound creates significant opportunities for interdisciplinary research, particularly in the field of bioinorganic chemistry. researchgate.net This field explores the role of metals in biological systems.

By forming complexes with essential or therapeutic metal ions, this ligand could be used to develop:

Metallotherapeutics: The resulting metal complexes could be investigated for anticancer or antimicrobial properties, building upon the known biological activities of other isonicotinic acid derivatives. ontosight.ainih.gov

Sensors for Metal Ions: The alkyne group could be functionalized with a fluorophore that responds to the binding of a specific metal ion at the isonicotinic acid site, creating a selective sensor for biological or environmental applications.

Catalytic Systems: Metal complexes of this ligand could be designed to mimic the active sites of metalloenzymes, leading to new catalysts for challenging chemical transformations.

This synergy between coordination chemistry, organic synthesis, and biology highlights the potential of this compound as a platform molecule for future scientific discovery. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(But-2-ynyloxy)isonicotinic acid, and how can purity be verified?

- Synthesis : Utilize nucleophilic substitution by reacting isonicotinic acid derivatives with but-2-ynyl halides under basic conditions (e.g., K₂CO₃ in DMF). Optimize reaction temperature (e.g., 60–80°C) and monitor progress via TLC.

- Purity Verification : Employ HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR spectroscopy to confirm structural integrity. Elemental analysis (C, H, N) and melting point determination (if applicable) provide additional validation .

Q. How should researchers handle this compound safely in the laboratory?

- Safety Protocols : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store in a cool, dry place away from oxidizers .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?

- Methodology : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy (λmax ~250–300 nm) and LC-MS. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Approach : Conduct dose-response assays (e.g., IC₅₀ determination in cell lines) with standardized protocols. Compare results using statistical tools (ANOVA, t-tests) and validate via orthogonal methods (e.g., SPR for binding affinity). Replicate studies under controlled conditions (pH, temperature) to isolate variables .

Q. What experimental designs optimize the compound’s yield in large-scale synthesis while minimizing byproducts?

- Factorial Design : Use a 2³ factorial matrix to test variables: reagent stoichiometry (1.0–1.5 eq), temperature (60–80°C), and solvent polarity (DMF vs. THF). Analyze interactions via response surface methodology (RSM) to identify optimal conditions .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Strategy : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., kinases). Validate predictions with MD simulations (GROMACS) to assess binding stability. Correlate computational ΔG values with in vitro inhibition assays .

Q. What methodologies confirm the compound’s mechanism of action in cellular pathways?

- Workflow : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed genes/proteins. Use siRNA knockdown or CRISPR-Cas9 to validate target engagement. Pathway analysis (KEGG, GO) links findings to mechanistic hypotheses .

Methodological Considerations

- Data Reproducibility : Document experimental procedures in detail, including solvent grades, instrument calibration, and statistical parameters. Share raw data and code in supplementary materials .

- Theoretical Frameworks : Anchor studies in relevant theories (e.g., QSAR for bioactivity) to guide hypothesis generation and data interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.